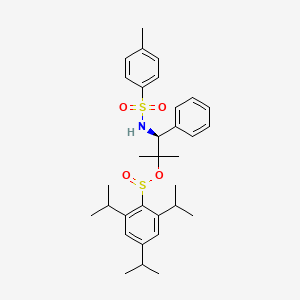

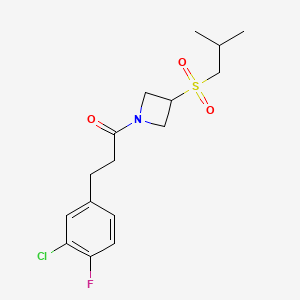

![molecular formula C13H14N6O2 B2371331 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 2034414-71-4](/img/structure/B2371331.png)

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide” is a compound that belongs to the class of triazolo[4,3-a]pyrazine derivatives . These compounds are known for their antibacterial activity . The structure of this compound was characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . The starting material, 2,3-dichloropyrazine, is commercially available and the hydrazine group of the compound was substituted via a nucleophilic reaction using hydrazine hydrate .Molecular Structure Analysis

The molecular structure of “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide” is characterized by the presence of a triazolo[4,3-a]pyrazine nucleus . This nucleus is a hybrid of two pharmaceutically active moieties, triazole and pyrazine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .Applications De Recherche Scientifique

Medicinal Chemistry

This compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . It’s a building block in medicinal chemistry, with potential for further synthetic application . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Anti-Diabetes Type 2 Drug

Research in this direction has given rise to FDA-approved anti-diabetes type 2 drug sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor .

Neurokinin-3 Receptor Antagonist

The compound has been used as a neurokinin-3 receptor antagonist, which could be a plausible therapeutic for sex hormone disorders .

Antitumor Effect

A 2-aminopyrimidine/triazolopiperazine hybrid molecule with this compound has shown potent antitumor effect .

Treatment for Inflammatory Conditions

The compound has been used in P2X7 antagonists as drug candidates for treatment of conditions accompanied by inflammation including rheumatoid arthritis, neuropathic and inflammatory pain .

RORγt Inverse Agonists

It exhibits activity as RORγt inverse agonists , which could have potential therapeutic applications.

PHD-1, JAK1, and JAK2 Inhibitors

The compound acts as PHD-1, JAK1, and JAK2 inhibitors , which could be utilized in the treatment of various diseases.

Treatment for Cardiovascular Disorders and Hyperproliferative Disorders

These compounds are utilized in the treatment of cardiovascular disorders and hyperproliferative disorders .

Mécanisme D'action

Target of Action

Similar compounds, such as other triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria, includingStaphylococcus aureus and Escherichia coli .

Mode of Action

It is known that many antibacterial agents work by inhibiting essential bacterial enzymes or disrupting bacterial cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or dna replication .

Result of Action

The result of this compound’s action is likely the inhibition of bacterial growth, given its potential antibacterial activity . This is typically achieved through the disruption of essential bacterial processes, leading to bacterial cell death.

Action Environment

Factors such as ph, temperature, and the presence of other substances can often impact the effectiveness of antibacterial agents .

Propriétés

IUPAC Name |

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methylpyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O2/c1-18-6-3-4-9(18)12(20)15-8-10-16-17-11-13(21-2)14-5-7-19(10)11/h3-7H,8H2,1-2H3,(H,15,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCGAMDTMREOHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)NCC2=NN=C3N2C=CN=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

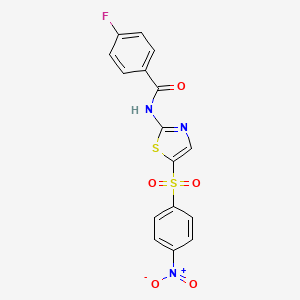

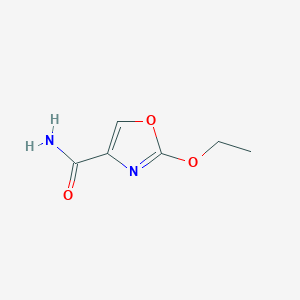

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2371248.png)

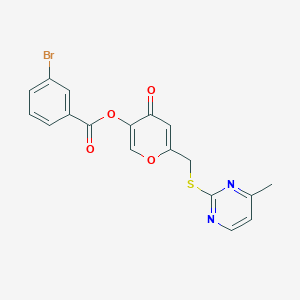

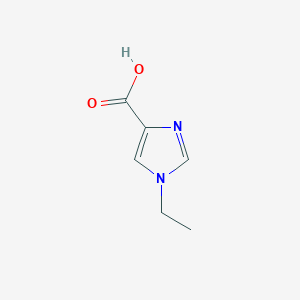

![[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2371252.png)

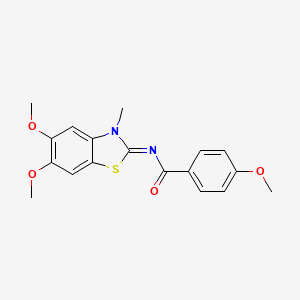

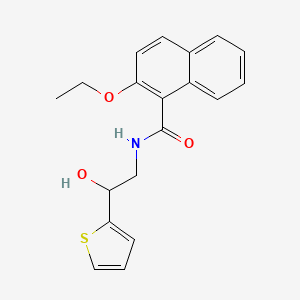

![N-(4-chlorophenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2371261.png)

![N-butyl-N-ethyl-3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2371263.png)

![1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2371266.png)

![5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2371270.png)